molecular formula C23H24N4O2 B2485418 N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 941880-25-7

N-(2,3-dimethylphenyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2485418
CAS RN: 941880-25-7
M. Wt: 388.471
InChI Key: ICZHBUQWDQIARN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation catalysis, which is a common method for synthesizing derivatives with complex structures like 1,3,4-oxadiazoles and acetamides. For example, compounds have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, a method that can be adapted for similar complex molecules (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using various spectroscopic techniques, including IR, 1H NMR, and elemental analyses. X-ray diffraction has also been employed to confirm the structure of intermediate compounds, providing detailed insights into the molecular geometry and atomic arrangements (Yu et al., 2014).

Chemical Reactions and Properties

Reactivity patterns, such as S-alkylation, are notable in the synthesis of 1,3,4-oxadiazole compounds. These reactions play a crucial role in the formation of the desired chemical structures and their subsequent functionalization (Nayak et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are often determined to understand the behavior of these compounds under various conditions. The physical state, color, and crystallinity can be assessed through these analyses, providing crucial information for further application development.

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa values), reactivity towards different reagents, and stability under various conditions, are vital for understanding the compound's behavior in chemical reactions and potential applications in various fields. For instance, the acidity constants of similar compounds have been determined through UV spectroscopic studies, offering insights into their protonation states and chemical behavior in solutions (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Structural Analysis

Research into similar 1,3,4-oxadiazole derivatives emphasizes innovative synthesis methods and structural characterization. For instance, compounds have been synthesized through carbodiimide condensation, showcasing efficient pathways to obtain novel derivatives with potential biological activities (P. Yu et al., 2014). Structural elucidation using techniques like IR, NMR, and X-ray diffraction confirms the compounds' expected configurations, laying the groundwork for further pharmacological evaluation.

Biological Activities and Applications

The 1,3,4-oxadiazole derivatives exhibit a range of biological activities, making them candidates for therapeutic applications. Their antimicrobial and hemolytic activities have been explored, with some compounds showing significant effectiveness against various microbial species, relative to reference standards (Samreen Gul et al., 2017). This suggests potential applications in developing new antimicrobial agents.

Furthermore, the exploration of oxadiazole derivatives as inhibitors of enzymes like α-glucosidase (M. Iftikhar et al., 2019) points to their potential in treating diseases like diabetes through the modulation of carbohydrate digestion and absorption. Molecular docking and ADME predictions support their viability as drug leads, emphasizing the importance of such compounds in medicinal chemistry.

Anticonvulsant and Anti-inflammatory Potential

The anticonvulsant and anti-inflammatory properties of certain 1,3,4-oxadiazole and acetamide derivatives underscore their therapeutic value. By fulfilling specific pharmacophore requirements, some derivatives have demonstrated efficacy in models for seizures and inflammation, suggesting their potential in treating neurological and inflammatory disorders (R. Nath et al., 2021).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14(2)22-25-26-23(29-22)20-12-17-9-5-6-11-19(17)27(20)13-21(28)24-18-10-7-8-15(3)16(18)4/h5-12,14H,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHBUQWDQIARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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